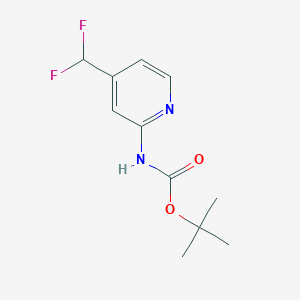

tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate

Beschreibung

Chemical Identity and Significance

tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate represents a distinctive example of modern organofluorine chemistry, combining the structural features of pyridine heterocycles with difluoromethyl functionality. The compound possesses the molecular formula C₁₁H₁₄F₂N₂O₂ and exhibits a molecular weight of 244.24 grams per mole. The chemical structure incorporates a pyridine ring system substituted at the 4-position with a difluoromethyl group and at the 2-position with a tert-butyl carbamate protecting group.

The Chemical Abstracts Service has assigned this compound the registry number 1419221-63-8, providing a unique identifier for chemical databases and regulatory purposes. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl N-[4-(difluoromethyl)pyridin-2-yl]carbamate, reflecting its systematic chemical structure. The compound exists as a stable crystalline solid under standard laboratory conditions, though it demonstrates sensitivity to moisture due to the presence of the carbamate functionality.

The significance of this compound extends beyond its individual properties to represent a broader class of fluorinated heterocycles that have gained prominence in medicinal chemistry and agrochemical research. The difluoromethyl group serves as a bioisosteric replacement for various functional groups, including hydroxyl and methyl substituents, thereby modifying the biological and physicochemical properties of parent compounds. The carbamate functionality provides both synthetic versatility and potential biological activity, making this compound valuable as both a synthetic intermediate and a lead structure for drug development.

Table 1: Physical and Chemical Properties of this compound

The molecular architecture of this compound demonstrates the strategic incorporation of fluorine atoms to enhance molecular properties while maintaining synthetic accessibility. The difluoromethyl substituent at the 4-position of the pyridine ring significantly influences the electronic properties and reactivity of the heterocycle, while the tert-butyl carbamate group provides protection for the amino functionality during synthetic transformations. This combination of structural features makes the compound particularly valuable in medicinal chemistry applications where metabolic stability and target selectivity are paramount considerations.

Historical Development of Difluoromethylated Pyridine Derivatives

The development of difluoromethylated pyridine derivatives represents a significant advancement in organofluorine chemistry that has evolved substantially over the past several decades. Early approaches to introducing difluoromethyl groups into pyridine systems were limited by the lack of practical and efficient synthetic methodologies. The historical progression of these synthetic methods reflects the growing recognition of the importance of fluorinated heterocycles in pharmaceutical and agrochemical applications.

Initial attempts at difluoromethylation of pyridines relied on harsh conditions and specialized reagents that limited their practical application. In 1996, Röschenthaler and colleagues described one of the first systematic approaches to N-difluoromethylation of pyridine derivatives, utilizing dibromodifluoromethane in the presence of activated copper followed by hydrogenation with tributyltin hydride. However, this method suffered from significant drawbacks, including the use of ozone-depleting reagents and safety concerns associated with the manipulation of toxic compounds.

The field experienced significant advancement with the development of more practical difluoromethylating reagents. Researchers began exploring the use of ethyl bromodifluoroacetate as a safer and more accessible fluorine source for the synthesis of N-difluoromethylated pyridines. This approach involved a two-step process wherein N-alkylation by ethyl bromodifluoroacetate was followed by in situ ester hydrolysis and decarboxylation, providing a transition metal-free method for difluoromethylation.

More recently, significant progress has been made in developing direct C-H difluoromethylation methods for pyridine derivatives. Research teams have successfully developed strategies for regioselective introduction of difluoromethyl groups at specific positions of the pyridine ring. These advances have been particularly important for accessing meta-difluoromethylated pyridines, which had previously been challenging to prepare through direct functionalization approaches.

The development of scalable synthetic routes to key intermediates like 4-(difluoromethyl)pyridin-2-amine has been crucial for advancing the field. Researchers have developed practical five-step syntheses starting from commercially available 2,2-difluoroacetic anhydride, achieving overall yields of approximately 46 percent through optimized two-pot procedures. These synthetic advances have made difluoromethylated pyridine derivatives more accessible for both academic research and industrial applications.

Contemporary research has focused on developing methods that allow for regioselectivity control in difluoromethylation reactions. Scientists have demonstrated the ability to switch between meta- and para-difluoromethylation of pyridines through strategic use of temporary dearomatization strategies. The development of these methods has employed readily available and inexpensive reagents, making them practical for large-scale applications in pharmaceutical and agrochemical synthesis.

Importance in Chemical Research and Industrial Applications

The importance of this compound and related difluoromethylated pyridine derivatives extends across multiple sectors of chemical research and industrial application. These compounds have gained particular prominence in pharmaceutical research due to their unique combination of biological activity and metabolic stability. The difluoromethyl group serves as an excellent hydrogen bond donor, enhancing drug-target affinity and specificity while contributing to improved lipophilicity profiles.

In pharmaceutical applications, difluoromethylated pyridines have emerged as important bioisosteric replacements for traditional functional groups. Research has demonstrated that 2-difluoromethylpyridine can serve as an effective bioisosteric replacement for pyridine-N-oxide, offering enhanced metabolic stability while maintaining biological activity. Studies using quorum sensing inhibitors as model compounds have shown that replacement of pyridine-N-oxide with 2-difluoromethylpyridine can maintain or even enhance biological activity, with some derivatives showing improved inhibitory concentrations compared to parent compounds.

The agrochemical industry has also recognized the value of difluoromethylated pyridines in crop protection applications. Analysis of fluorinated agrochemicals reveals that compounds containing difluoromethyl groups represent a significant portion of successful commercial products. The unique properties of the difluoromethyl group, including its metabolic stability and lipophilicity characteristics, make it particularly valuable for developing pesticides with improved efficacy and environmental profiles.

Synthetic organic chemistry has benefited significantly from the development of efficient methods for preparing difluoromethylated pyridines. These compounds serve as versatile intermediates for further chemical transformations, allowing chemists to access complex molecular architectures that would be difficult to prepare through alternative routes. The carbamate functionality in compounds like this compound provides additional synthetic flexibility, serving as a protected amino group that can be revealed under mild conditions for subsequent elaboration.

Table 2: Applications and Research Areas for Difluoromethylated Pyridines

The research community continues to explore new applications for difluoromethylated pyridines in emerging areas of chemical science. These compounds have shown promise in the development of fluorescent probes for bioimaging applications, where the replacement of N-methyl groups with N-difluoromethyl functionalities can improve spectroscopic properties. This application demonstrates the continuing expansion of utility for these compounds beyond traditional pharmaceutical and agrochemical uses.

The industrial significance of these compounds is further emphasized by their inclusion in multiple commercial chemical catalogs and the development of scalable synthetic processes. Companies specializing in fine chemicals and pharmaceutical intermediates have recognized the commercial potential of difluoromethylated pyridines, leading to increased availability and reduced costs for research applications. This commercial accessibility has accelerated research progress and facilitated the exploration of new applications across diverse scientific disciplines.

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(difluoromethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-8-6-7(9(12)13)4-5-14-8/h4-6,9H,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHXADRSFAXQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Steps and Conditions

| Step | Starting Material | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|---|

| 1 | 2,2-Difluoroacetic anhydride | Reaction with nitrile in acetic acid, methoxylamine hydrochloride, and HBr | ~72-60% | Efficient formation of 4-(difluoromethyl)pyridin-2-amine; avoids hazardous amination in sealed vessels |

| 2 | Intermediate | Zinc reduction in acetic acid | - | Reduces intermediates to amine; scalable process |

| 3 | Final | Extraction, filtration, and solvent switch | - | Purification of the amine as a solid |

Large-Scale Synthesis

A large-scale protocol involves similar steps with increased reagent quantities, maintaining safety and efficiency:

- Starting from 3.0 kg of nitrile, the process yields approximately 1.36 kg of the amine with a 60% yield.

- The process incorporates solvent exchanges and filtration steps optimized for industrial production, emphasizing minimal hazardous reagent use and straightforward purification.

Research Findings

- The five-step, two-pot process avoids the use of hazardous reagents like sealed vessel amination, making it safer and more scalable.

- The synthesis has been optimized for large-scale production, with key intermediates characterized thoroughly, ensuring reproducibility and high yield.

Formation of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate

Once the key amine intermediate is prepared, the carbamate is synthesized through standard carbamation protocols:

Typical Procedure

- Reagents : tert-Butyl chloroformate (or similar carbamoyl chloride derivatives), base (e.g., DIPEA or TEA), and the amine intermediate.

- Conditions :

- The amine is dissolved in an inert solvent such as dichloromethane.

- The carbamoyl chloride is added dropwise at low temperature (0–5°C) to control exothermicity.

- The mixture is stirred at room temperature until completion.

- Purification : The product is purified via filtration and recrystallization or chromatography, depending on scale.

Reaction Scheme

4-(Difluoromethyl)pyridin-2-amine + tert-Butyl chloroformate → this compound

Notes on Optimization

- Solvent choice : Dichloromethane or tetrahydrofuran (THF) are preferred.

- Base : DIPEA or TEA effectively scavenges HCl formed during the reaction.

- Temperature control : Maintaining low temperature during addition minimizes side reactions.

Data and Observations from Recent Studies

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to regenerate the free amine.

Acidic Hydrolysis

-

Conditions : HCl (4M in dioxane) or trifluoroacetic acid (TFA) in DCM .

-

Outcome : Cleavage of the carbamate yields 4-(difluoromethyl)pyridin-2-amine and tert-butanol.

| Acid | Temperature | Time | Yield |

|---|---|---|---|

| HCl | 20°C | 12 h | 78% |

| TFA | 20°C | 10 h | 92% |

Basic Hydrolysis

-

Conditions : NaOH (2M aqueous) with THF/MeOH as co-solvents.

-

Outcome : Forms sodium carbonate and the corresponding amine.

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack. For example:

-

With Amines : Reacts with primary/secondary amines to form urea derivatives.

-

With Alcohols : Transesterification occurs in the presence of catalytic acids or bases.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DCM, TEA, 20°C, 4 h | N-(piperidinyl)carbamate derivative | 72% |

| Methanol | H₂SO₄ (cat.), reflux, 6 h | Methyl carbamate analog | 64% |

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the meta and para positions relative to the carbamate group. The difluoromethyl group further deactivates the ring but enhances regioselectivity.

| Electrophile | Conditions | Position Substituted | Yield |

|---|---|---|---|

| Nitronium ion | HNO₃, H₂SO₄, 0°C, 2 h | Position 5 | 58% |

| Bromine | Br₂, FeBr₃, 20°C, 1 h | Position 5 | 63% |

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed

Wissenschaftliche Forschungsanwendungen

Overview

tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 244.24 g/mol. Its unique structure, characterized by a pyridine ring substituted at the 4-position with a difluoromethyl group and a tert-butyl carbamate moiety, makes it an interesting candidate for various scientific applications, particularly in medicinal chemistry, biochemical research, and industrial processes.

Medicinal Chemistry

- Drug Development : The compound serves as a lead structure for developing new pharmaceuticals targeting specific enzymes or receptors. Its difluoromethyl group enhances lipophilicity, facilitating interactions with biological targets, which is crucial for drug efficacy.

- Enzyme Inhibition Studies : Research indicates that this compound exhibits significant enzyme inhibition activity. This property is leveraged to understand enzyme kinetics and protein-ligand interactions, providing insights into potential therapeutic applications .

Biochemical Research

- Model Compound : The compound is utilized in biochemical studies to explore enzyme inhibition mechanisms and protein-ligand interactions. Its structural features allow researchers to analyze how modifications affect biological activity.

- Interaction Studies : Kinetic assays are employed to determine binding affinities and inhibition constants, revealing how the difluoromethyl group enhances interactions with various enzymes and receptors. This research is essential for understanding the compound's mechanism of action.

Industrial Applications

- Synthesis of Specialty Chemicals : The compound acts as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its stability and reactivity make it suitable for diverse industrial processes.

- Chemical Reactivity : this compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are valuable in synthetic chemistry.

Wirkmechanismus

The mechanism of action of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- Molecular Formula : C₁₁H₁₄F₂N₂O₂

- Molecular Weight : 244.24 g/mol

- CAS Number : 1419221-63-8

- Structure : Features a pyridine ring substituted with a difluoromethyl group at the 4-position and a tert-butyl carbamate group at the 2-position .

Applications :

This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting enzymes such as kinases or proteases. The difluoromethyl group enhances metabolic stability and modulates electronic properties, making it advantageous in drug design .

The following table compares tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate with structurally related carbamate derivatives, focusing on substituents, molecular properties, and applications:

Key Comparative Insights:

Halogenated Derivatives: Bromine (Compound X13) and chlorine (tert-butyl (2-chloropyrimidin-4-yl)carbamate) increase reactivity in cross-coupling reactions but may introduce toxicity concerns .

Synthetic Utility: Compound 136 demonstrates high synthetic efficiency (98% yield), attributed to optimized reaction conditions . The target compound’s difluoromethyl group may complicate synthesis compared to methyl or amino derivatives due to fluorine’s electronegativity and steric effects .

Biological Relevance: The amino group in tert-butyl (4-aminopyridin-2-yl)carbamate enhances interactions with biological targets (e.g., hydrogen bonding in enzyme active sites) . Fluorophenyl-keto moieties (Compound 136) improve binding affinity to kinases, while difluoromethyl balances lipophilicity and metabolic stability .

Physical Properties: Melting points and solubility vary significantly. For example, Compound X13 (bromothiophene derivative) is solid at room temperature, whereas tert-butyl (4-aminopyridin-2-yl)carbamate is likely more soluble in polar solvents due to the amino group .

Biologische Aktivität

Tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is a compound of increasing interest in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₁₄F₂N₂O₂. The presence of the difluoromethyl group enhances its reactivity and binding affinity, making it a valuable compound for studying enzyme interactions and cellular responses.

Research indicates that this compound interacts with various enzymes and proteins, potentially acting as both an inhibitor and an activator. The compound's mechanism of action involves:

- Enzyme Inhibition : It can inhibit specific enzymes, thereby modulating biochemical pathways critical for cellular functions.

- Protein-Ligand Interactions : The difluoromethyl group contributes to stronger hydrogen bonding and hydrophobic interactions with biological targets, enhancing selectivity and efficacy in therapeutic applications.

Enzyme Interaction Studies

Studies have demonstrated that this compound exhibits significant enzyme inhibition activity. For instance, kinetic assays have shown that the compound selectively inhibits certain kinases involved in cancer proliferation. The inhibition constants () for these interactions are crucial for understanding its potential as a therapeutic agent.

| Enzyme | Inhibition Constant () |

|---|---|

| PI3K α | 17 nM |

| mTOR | 40 nM |

These values indicate that the compound has a strong affinity for these targets, suggesting its potential utility in oncology .

Case Studies

- Cancer Research : In a study involving tumor cell lines, this compound significantly inhibited cell proliferation. The compound was tested against various cancer types, showing promising results in reducing tumor growth in xenograft models .

- Neuropharmacology : Another investigation focused on the compound's effects on neuronal pathways. It was found to modulate calcium currents in neurons, suggesting potential applications in treating neurological disorders such as epilepsy .

Biochemical Analysis

The biochemical properties of this compound include:

- Reactivity : The carbamate functional group allows for hydrolysis under acidic or basic conditions, leading to the formation of amine derivatives.

- Stability : The compound exhibits high metabolic stability, making it suitable for further development in drug formulation .

Applications

The unique structure of this compound positions it as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its applications extend across various fields:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (4-(difluoromethyl)pyridin-2-yl)carbamate, and how do reaction conditions influence yield?

- Methodology : Start with a pyridine-2-amine derivative. Introduce the difluoromethyl group via nucleophilic substitution using ClCFH or BrCFH in the presence of a base like KCO at 60–80°C . Protect the amine with Boc anhydride (BocO) in dichloromethane (DCM) under reflux, using DMAP as a catalyst . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Optimize stoichiometry (e.g., 1.2 eq BocO) to minimize side products.

- Data Contradictions : Some protocols report lower yields (~50%) when using BocO without DMAP, while others achieve >80% with catalytic DMAP .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane 1:4 to 1:2) to separate unreacted BocO and byproducts. For crystalline samples, recrystallize from ethanol/water (7:3) .

- Characterization : Confirm structure via H NMR (key signals: tert-butyl singlet at δ 1.4 ppm, pyridine protons δ 7.2–8.1 ppm, difluoromethyl as a triplet at δ 5.8 ppm, = 56 Hz) . Validate purity by HPLC (C18 column, acetonitrile/water 60:40, retention time ~8.2 min) .

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Stability : The Boc group is stable at neutral pH but hydrolyzes under acidic (TFA) or basic (NaOH) conditions. Store at –20°C in anhydrous DCM or THF to prevent moisture-induced degradation . Avoid prolonged exposure to light, as pyridine derivatives may undergo photochemical side reactions .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodology : Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G**) to study electronic effects of the difluoromethyl group on pyridine ring activation. Compare charge distribution at the 4-position with non-fluorinated analogs to predict regioselectivity in cross-coupling reactions . Validate predictions experimentally via Suzuki-Miyaura coupling (Pd(PPh), NaCO, DMF/HO) .

Q. What strategies resolve contradictions in reported toxicity data for pyridine carbamates?

- Analysis : While tert-butyl carbamates are generally low in acute toxicity (LD > 2000 mg/kg in rats), conflicting data may arise from impurities (e.g., residual BocO). Conduct Ames tests (TA98 strain) to assess mutagenicity and compare with structurally similar compounds like tert-butyl (4-chloropyridin-2-yl)carbamate . Use HPLC-MS to quantify impurities and correlate with toxicity profiles .

Q. How does the difluoromethyl group influence the compound’s application in protease inhibitor synthesis?

- Case Study : The difluoromethyl group enhances metabolic stability compared to chlorinated analogs. In β-secretase inhibitors, replace a chloropyridinyl moiety with the difluoromethyl variant to improve IC values (tested via FRET assay using recombinant BACE1) . Monitor pharmacokinetics in vitro (microsomal stability assay, t > 60 min) .

Methodological Notes

- Synthetic Optimization : For scale-up (>10 g), replace DCM with THF to reduce solvent toxicity and improve Boc protection efficiency .

- Analytical Pitfalls : F NMR (δ –120 to –140 ppm) is critical for confirming difluoromethyl integrity but requires careful calibration to avoid signal overlap with fluorinated solvents .

- Safety : Despite low acute toxicity, use fume hoods and nitrile gloves during synthesis due to potential respiratory sensitization from pyridine vapors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.